Fmoc-Phe-OSu Fmoc-Phe-OSu
Brand Name: Vulcanchem
CAS No.: 101214-43-1
VCID: VC21541716
InChI: InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1
SMILES: C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C28H24N2O6
Molecular Weight: 484,51 g/mole

Fmoc-Phe-OSu

CAS No.: 101214-43-1

Cat. No.: VC21541716

Molecular Formula: C28H24N2O6

Molecular Weight: 484,51 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Phe-OSu - 101214-43-1

CAS No. 101214-43-1
Molecular Formula C28H24N2O6
Molecular Weight 484,51 g/mole
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Standard InChI InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1
Standard InChI Key VLXHZQQUTCVLGU-DEOSSOPVSA-N
Isomeric SMILES C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Chemical Identity and Structure

Nomenclature and Identification

Fmoc-Phe-OSu is formally known as 9-fluorenylmethyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester. The compound possesses several synonyms used across the chemical literature:

ParameterDetails
CAS Number101214-43-1
Molecular FormulaC₂₈H₂₄N₂O₆
Molecular Weight484.51 g/mol
SynonymsFmoc-L-Phe-OSu; FMOC-PHENYLALANINE-OSU; FMOC-L-PHENYLALANINE HYDROXYSUCCINIMIDE ESTER; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine succinimidyl ester

The compound consists of three key structural components: the phenylalanine amino acid core, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the N-terminus, and the OSu (N-hydroxysuccinimide ester) activating group at the C-terminus .

Physical and Chemical Properties

Fmoc-Phe-OSu exhibits specific physicochemical properties that make it particularly suitable for peptide synthesis applications:

PropertyDescription
Physical AppearanceWhite to off-white crystalline solid
SolubilityReadily soluble in DMSO; soluble in dichloromethane (DCM) and dimethylformamide (DMF)
Storage ConditionsRecommended storage at -20°C
StabilityStable for approximately 1 month at -20°C; up to 6 months at -80°C

For laboratory applications, standard stock solutions can be prepared according to the following guidelines :

Stock ConcentrationAmount of Compound Required for Various Weights
1 mg
1 mM2.0639 mL
5 mM0.4128 mL
10 mM0.2064 mL

Mechanisms of Action in Peptide Synthesis

Role of the Fmoc Group

The Fmoc group serves as a temporary protecting group for the α-amino terminus during peptide synthesis. This protection is essential to prevent unwanted side reactions and ensure directional peptide bond formation. The Fmoc group offers several advantages over other protecting strategies, particularly the older Boc (tert-butyloxycarbonyl) methodology :

  • Orthogonality with side-chain protecting groups

  • Mild deprotection conditions using basic reagents (typically 20% piperidine in DMF)

  • UV-absorbing properties that allow for reaction monitoring

  • Stability under acidic conditions used for side-chain deprotection

The use of Fmoc chemistry has become the method of choice for modern peptide synthesis due to these advantageous properties .

Function of the OSu Component

The N-hydroxysuccinimide ester (OSu) group serves as an activating moiety for the carboxyl terminus, enhancing its reactivity toward nucleophilic attack by amino groups. When Fmoc-Phe-OSu reacts with an amino group from another amino acid or peptide, it forms an amide bond (peptide bond) with the release of N-hydroxysuccinimide as a leaving group.

Reaction Mechanisms in Peptide Coupling

Fmoc-Phe-OSu primarily undergoes nucleophilic substitution reactions during peptide synthesis. The activated OSu ester facilitates the coupling reaction with the amino group of another amino acid or peptide. This reaction typically proceeds as follows:

  • The amino group attacks the carbonyl carbon of the OSu ester

  • A tetrahedral intermediate forms

  • N-hydroxysuccinimide is eliminated as a leaving group

  • A new peptide bond is formed

This reaction occurs efficiently under mild conditions, typically in the presence of a base (such as triethylamine or diisopropylethylamine) in solvents like dichloromethane or dimethylformamide.

Applications in Research and Development

Solid-Phase Peptide Synthesis

Fmoc-Phe-OSu is extensively utilized in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. This methodology involves the sequential addition of amino acids to a growing peptide chain attached to a solid support, with Fmoc-Phe-OSu serving as both a protected amino acid and an activated species for coupling reactions .

The Fmoc SPPS method offers several advantages:

  • Milder reaction conditions compared to Boc chemistry

  • No requirement for corrosive trifluoroacetic acid (TFA) in synthetic cycles

  • UV monitoring capability due to the fluorene group

  • Compatibility with modified peptides, including phosphorylated and glycosylated variants

Biomedical and Pharmaceutical Applications

In the pharmaceutical industry, Fmoc-Phe-OSu plays a critical role in:

  • Development of peptide-based therapeutics

  • Synthesis of antimicrobial peptides

  • Production of enzyme inhibitors

  • Creation of peptide vaccines

  • Development of antibody-drug conjugates (ADCs)

Specifically, in ADC development, derivatives of Fmoc-Phe-OSu can serve as cleavable linkers, combining antibodies with cytotoxic drugs to selectively target cancer cells while minimizing damage to healthy tissue.

Biochemical Research Applications

Researchers employ Fmoc-Phe-OSu in various biochemical studies:

  • Investigating protein-protein interactions

  • Studying enzyme-substrate relationships

  • Analyzing peptide structural properties

  • Developing novel biomaterials and drug delivery systems

  • Creating peptide libraries for drug discovery

Synthesis Methods and Preparation

Conventional Synthetic Routes

The synthesis of Fmoc-Phe-OSu typically involves a two-step process:

  • Protection of L-phenylalanine with the Fmoc group:

    • Reaction of L-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

    • Usually carried out in the presence of a base (e.g., triethylamine) in an organic solvent

  • Activation of the carboxyl group:

    • Reaction of Fmoc-protected phenylalanine with N-hydroxysuccinimide in the presence of a coupling agent

    • Commonly performed using carbodiimide reagents like DCC (dicyclohexylcarbodiimide)

Alternative Synthetic Approaches

Recent literature describes alternative methods for synthesizing Fmoc-protected amino acids:

  • Using Fmoc-Amox as an oxime-based derivative for the introduction of the Fmoc group:

    • This approach minimizes side reactions such as dipeptide formation

    • Provides higher purity products without β-alanyl impurities

  • Conversion from other protected forms:

    • One-pot protocol for converting N-benzyloxycarbonyl (CBz)-protected amino acid esters into N-Fmoc-protected compounds

    • Involves hydrogenation with Pd/C and 2,2'-bipyridine in the presence of Fmoc-OSu

  • Solid-phase approach:

    • Using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid

    • Particularly useful for preparing N-methylated amino acids

Quality Considerations and Impurities

Common Impurities and Their Origins

Several impurities can affect the quality of Fmoc-Phe-OSu and its performance in peptide synthesis:

  • Lossen-type rearrangement products:

    • Formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH impurities

    • Results from using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide

  • Dipeptide impurities:

    • Formation of Fmoc-Xaa-Xaa-OH through unwanted carboxyl activation

    • Commonly occurs when using 9-fluorenylmethyl chloroformate

  • Acetic acid contamination:

    • Cannot be detected by RP-HPLC

    • Causes permanent capping during peptide synthesis

    • Levels <0.02% are required for clean SPPS

Storage ConditionRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

Stock solutions should be stored in separate aliquots to avoid degradation from repeated freeze-thaw cycles .

QuantityApproximate Price (USD)
1g$30.00
5g$75.00
25g$300.00

These prices may vary between suppliers and are subject to change over time .

Recent Developments and Future Perspectives

Advances in Fmoc-Based Peptide Synthesis

Recent research has focused on improving the efficiency and purity of Fmoc-based peptide synthesis:

  • Development of optimized coupling reagents to minimize side reactions

  • Introduction of pseudoprolines and backbone protection to facilitate the synthesis of longer peptides

  • Improvements in the purity of Fmoc building blocks

Emerging Applications and Research Directions

Future research involving Fmoc-Phe-OSu and related compounds is likely to focus on:

  • Green chemistry approaches to Fmoc-based synthesis

  • Application in the synthesis of increasingly complex peptides, including those exceeding 50 amino acids

  • Development of novel Fmoc derivatives with enhanced properties

  • Integration with automated high-throughput peptide synthesis technologies

The continuous improvement and expansion of Fmoc SPPS applications reflect the growing demand from medicinal chemistry and pharmacology for synthetic peptides .

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